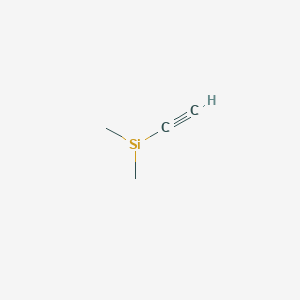
(R)-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, an oxazolidinone ring, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methanesulfonate ester.
Scientific Research Applications
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can be compared with other similar compounds, such as:
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a methanesulfonate ester.
The uniqueness of ®-(3-(4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate lies in its specific ester group, which can influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
556801-09-3 |
|---|---|
Molecular Formula |
C15H20N2O6S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(5R)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H20N2O6S/c1-24(19,20)22-11-14-10-17(15(18)23-14)13-4-2-12(3-5-13)16-6-8-21-9-7-16/h2-5,14H,6-11H2,1H3/t14-/m1/s1 |
InChI Key |
IXNNXBOJAFWIEL-CQSZACIVSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
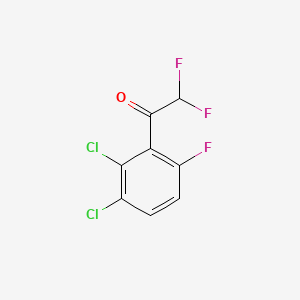
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
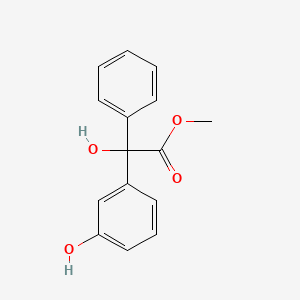
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
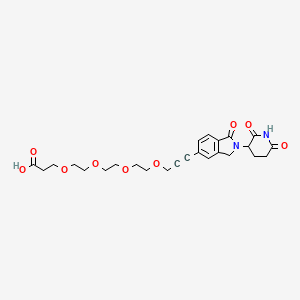
![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
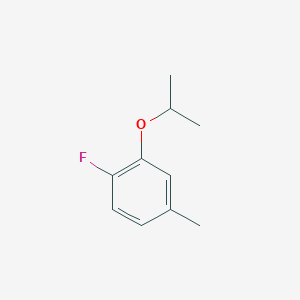
![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
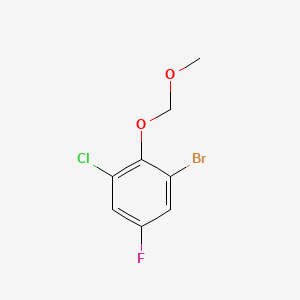
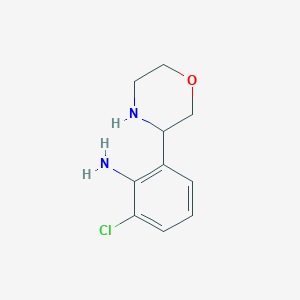
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
